An In-depth Technical Guide to 4-Methyl-1-pentanol (CAS: 626-89-1)
An In-depth Technical Guide to 4-Methyl-1-pentanol (CAS: 626-89-1)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-Methyl-1-pentanol (CAS: 626-89-1), also known as isohexanol. It includes detailed information on its physicochemical properties, spectroscopic data, synthesis, safety and handling, and a key application in biomedical research as an alcohol antagonist. This document is intended to serve as a valuable resource for professionals in research and development.
Chemical and Physical Properties
4-Methyl-1-pentanol is a branched-chain primary alcohol.[1][2] It is a colorless liquid with a characteristic nutty odor.[3][4][5] It is found naturally in some plants, such as Angelica gigas and Capsicum annuum, and is a metabolite produced by Saccharomyces cerevisiae.[1]
Table 1: Physicochemical Properties of 4-Methyl-1-pentanol
| Property | Value | Source(s) |
| CAS Number | 626-89-1 | [1] |
| Molecular Formula | C₆H₁₄O | [1] |
| Molecular Weight | 102.17 g/mol | [1] |
| Appearance | Colorless, clear liquid | [2][6] |
| Boiling Point | 151-152 °C at 760 mmHg | [6] |
| Density | 0.821 g/mL at 25 °C | [2][6] |
| Flash Point | 51.67 °C (125 °F) | [6] |
| Solubility in Water | 7600 mg/L at 25 °C | [6] |
| logP (o/w) | 1.702 (estimated) | [6] |
| Refractive Index | 1.411-1.417 at 20 °C | [6] |
Spectroscopic Data
Spectroscopic analysis is crucial for the identification and characterization of 4-Methyl-1-pentanol.
Table 2: Spectroscopic Data for 4-Methyl-1-pentanol
| Spectrum Type | Solvent | Key Peaks / Chemical Shifts (ppm) | Source(s) |
| ¹H NMR | CDCl₃ | δ 3.61 (t, 2H, -CH₂OH), 1.94 (s, 1H, -OH), 1.5-1.6 (m, 1H, -CH(CH₃)₂), 1.4-1.55 (m, 2H, -CH₂-), 1.15-1.3 (m, 2H, -CH₂-), 0.93 (d, 6H, -CH(CH₃)₂) | [1] |
| ¹³C NMR | CDCl₃ | δ 62.93 (-CH₂OH), 35.05, 30.62, 27.97, 22.61 | [1] |
| Infrared (IR) | Neat (Capillary Cell) | Broad peak ~3300 cm⁻¹ (O-H stretch), peaks ~2950 cm⁻¹ (C-H stretch) | [1] |
Synthesis of 4-Methyl-1-pentanol
A common and effective laboratory method for the synthesis of 4-Methyl-1-pentanol is the hydroboration-oxidation of 4-methyl-1-pentene. This two-step reaction provides the anti-Markovnikov addition of water across the double bond, yielding the primary alcohol in good yield.
Caption: Synthesis of 4-Methyl-1-pentanol via hydroboration-oxidation.
Safety and Handling
4-Methyl-1-pentanol is a flammable liquid and requires careful handling.[7][8]
Table 3: GHS Hazard Information for 4-Methyl-1-pentanol
| Hazard Class | Pictogram | Signal Word | Hazard Statement | Source(s) |
| Flammable liquids | GHS02 | Warning | H226: Flammable liquid and vapor | [1][8] |
| Acute toxicity, oral | GHS07 | Warning | H302: Harmful if swallowed | [1] |
| Acute toxicity, dermal | GHS06 | Danger | H311: Toxic in contact with skin | [1] |
| Acute toxicity, inhalation | GHS06 | Danger | H331: Toxic if inhaled | [1] |
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.[7]
-
Skin Protection: Handle with chemically resistant gloves. Dispose of contaminated gloves after use.[7]
-
Respiratory Protection: Use in a well-ventilated area. If exposure limits are exceeded, use a full-face respirator.[8]
Handling and Storage:
-
Keep away from heat, sparks, open flames, and other ignition sources.[7]
-
Store in a cool, dry, and well-ventilated place.[7]
-
Keep container tightly closed.[7]
Disposal:
-
Dispose of surplus and non-recyclable solutions through a licensed disposal company.[7]
-
Contaminated packaging should be disposed of as unused product.[7]
Table 4: Toxicity Data for 4-Methyl-1-pentanol
| Route | Species | Value | Source(s) |
| Oral LD50 | Rat | 6.5 mL/kg | [1] |
| Dermal LD50 | Rabbit | 3.97 mL/kg | [1] |
Applications in Research and Drug Development
4-Methyl-1-pentanol has several applications, including its use as a solvent, a component in fragrances, and in cosmetics for its antimicrobial properties.[1][3] A significant application in biomedical research is its role as an alcohol antagonist, particularly in studies related to fetal alcohol syndrome.[9] It has been shown to antagonize the inhibitory effects of ethanol and 1-butanol on L1-mediated cell-cell adhesion.[9]
Experimental Protocols
Spectroscopic Analysis
Caption: Workflow for spectroscopic analysis of 4-Methyl-1-pentanol.
6.1.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of 4-Methyl-1-pentanol in ~0.6 mL of deuterated chloroform (CDCl₃) in a standard 5 mm NMR tube.
-
Instrument Parameters (¹H NMR):
-
Spectrometer Frequency: 400 MHz or higher.
-
Number of Scans: 16
-
Relaxation Delay: 1.0 s
-
Pulse Width: Calibrated 90° pulse.
-
-
Instrument Parameters (¹³C NMR):
-
Spectrometer Frequency: 100 MHz or higher.
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay: 2.0 s
-
Pulse Program: Standard proton-decoupled pulse sequence.
-
-
Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Reference the ¹H spectrum to the residual CHCl₃ peak at 7.26 ppm and the ¹³C spectrum to the CDCl₃ triplet at 77.16 ppm.
6.1.2. Fourier-Transform Infrared (FTIR) Spectroscopy
-
Sample Preparation (ATR): Place one drop of neat 4-Methyl-1-pentanol directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.
-
Instrument Parameters:
-
Scan Range: 4000-400 cm⁻¹
-
Resolution: 4 cm⁻¹
-
Number of Scans: 16-32
-
-
Data Acquisition: Record a background spectrum of the clean, empty ATR crystal. Then, record the sample spectrum.
-
Data Processing: The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum.
Synthesis via Hydroboration-Oxidation
-
Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve 4-methyl-1-pentene (1 equivalent) in anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.
-
Hydroboration: Slowly add borane-THF complex (BH₃•THF, ~0.33 equivalents) to the stirred solution while maintaining the temperature at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.
-
Oxidation: Cool the reaction mixture back to 0 °C. Slowly and carefully add aqueous sodium hydroxide (e.g., 3M NaOH), followed by the dropwise addition of 30% hydrogen peroxide (H₂O₂). The addition of H₂O₂ is exothermic and should be done with caution to maintain the temperature below 30-40 °C.
-
Work-up: After the addition of H₂O₂ is complete, stir the mixture at room temperature for another hour. Transfer the mixture to a separatory funnel and add diethyl ether. Wash the organic layer sequentially with water and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator. The crude product can be purified by fractional distillation under atmospheric pressure to yield pure 4-Methyl-1-pentanol.
L1-Mediated Cell Adhesion Assay
This protocol is adapted from methodologies used to study alcohol antagonists on L1-mediated cell adhesion.
Caption: Workflow for the L1-mediated cell adhesion assay.
-
Cell Culture: Culture human L1-transfected NIH/3T3 fibroblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum, penicillin/streptomycin, and a selection antibiotic (e.g., G418) to maintain L1 expression. Maintain cells in a humidified incubator at 37 °C with 5% CO₂.
-
Assay Plate Preparation: Seed the L1-NIH/3T3 cells into a 96-well tissue culture plate at a density that allows for sub-confluent cell-cell interactions after a short incubation period (e.g., 2-4 hours).
-
Treatment: Prepare solutions of 4-Methyl-1-pentanol and an alcohol agonist (e.g., ethanol or 1-butanol) in serum-free media.
-
Inhibition and Antagonism:
-
To test for inhibition, add varying concentrations of the alcohol agonist to the wells.
-
To test for antagonism, pre-incubate the cells with 4-Methyl-1-pentanol (e.g., 32 µM) for a short period (e.g., 30 minutes) before adding the alcohol agonist.[9]
-
-
Adhesion Incubation: Incubate the plate for an additional 30-60 minutes to allow for cell-cell adhesion to be affected by the treatments.
-
Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove non-adherent cells. The washing step is critical and should be performed consistently across all wells.
-
Fixing and Staining: Fix the remaining adherent cells with a solution like 4% paraformaldehyde, and then stain with a dye such as crystal violet.
-
Quantification: Solubilize the crystal violet from the stained cells using a solvent (e.g., 10% acetic acid or 1% SDS). Measure the absorbance of the solubilized dye using a plate reader at the appropriate wavelength (e.g., ~570-595 nm). The absorbance is proportional to the number of adherent cells.
-
Data Analysis: Compare the absorbance values from the treated wells to the control (untreated) wells to determine the percentage of inhibition by the agonist and the degree of antagonism by 4-Methyl-1-pentanol.
References
- 1. chemos.de [chemos.de]
- 2. drawellanalytical.com [drawellanalytical.com]
- 3. files.core.ac.uk [files.core.ac.uk]
- 4. researchgate.net [researchgate.net]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. echemi.com [echemi.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. A Review of Cell Adhesion Studies for Biomedical and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jasco-global.com [jasco-global.com]
